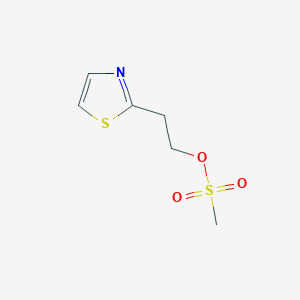

2-(1,3-Thiazol-2-yl)ethyl methanesulfonate

Description

Significance of Thiazole (B1198619) Heterocycles in Chemical Synthesis

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is of paramount importance in chemistry, most notably due to its presence in a vast array of biologically active compounds. nih.gov The thiazole nucleus is a core component of vitamin B1 (thiamine) and is found in numerous blockbuster drugs, including penicillins. bepls.com

In the realm of drug discovery, thiazole derivatives have been extensively investigated and developed for a wide spectrum of therapeutic applications. Research has demonstrated their potential as antimicrobial, anti-inflammatory, antifungal, and antitumor agents. nih.govnih.gov The versatility of the thiazole scaffold allows for chemical modification at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

The synthesis of the thiazole ring itself is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, being a classic and widely used method. bepls.com Modern advancements have led to the development of more environmentally benign and efficient synthetic protocols, including microwave-assisted and multi-component reactions. bepls.comyoutube.com This continuous innovation underscores the enduring importance of thiazoles as fundamental building blocks in the synthesis of functional molecules.

The Role of Methanesulfonate (B1217627) Esters as Versatile Synthetic Intermediates

Methanesulfonate esters, commonly known as mesylates, are derivatives of methanesulfonic acid. They are characterized by the functional group -OSO₂CH₃. The primary role of mesylates in organic synthesis is to function as excellent leaving groups in nucleophilic substitution and elimination reactions.

Alcohols are generally poor substrates for these reactions because the hydroxide (B78521) ion (OH⁻) is a strong base and therefore a poor leaving group. By converting an alcohol to a mesylate, the hydroxyl group is transformed into a methanesulfonate group, which is the conjugate base of a strong acid (methanesulfonic acid). This transformation results in a very weak base that is highly stabilized by resonance, making it an excellent leaving group.

The preparation of mesylates is typically a straightforward process. It is commonly achieved by reacting the corresponding alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. prepchem.com This reaction efficiently converts the alcohol into a highly reactive electrophile, primed for subsequent reaction with a wide range of nucleophiles. This two-step sequence—mesylation followed by substitution—is a cornerstone strategy in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Defining the Research Scope for 2-(1,3-Thiazol-2-yl)ethyl Methanesulfonate

The research scope for this compound is centered on its function as a specialized synthetic intermediate. This molecule is not typically an end-product but rather a reactive tool for introducing the 2-(1,3-thiazol-2-yl)ethyl fragment into a target structure.

The synthesis of this compound would logically proceed from its corresponding alcohol, 2-(1,3-thiazol-2-yl)ethanol, via a standard mesylation reaction with methanesulfonyl chloride and a suitable base. Once formed, the primary utility of this compound lies in its reactivity as an alkylating agent. The methanesulfonate group serves as an efficient leaving group, allowing nucleophiles to attack the adjacent ethyl carbon, thereby forming a new bond and displacing the mesylate.

This reactivity makes it a valuable precursor in the synthesis of more complex thiazole-containing molecules. For example, it can be used to connect the thiazole moiety to amines, phenols, thiols, or carbanions, facilitating the construction of novel drug candidates or functional materials. The research interest in this specific compound is therefore driven by its potential to simplify the synthesis of elaborate molecules that incorporate the functionally important thiazole ring system. Studies involving this intermediate would likely focus on optimizing its preparation and exploring its reaction scope with various nucleophiles to build molecular libraries for biological screening or materials testing.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S2/c1-12(8,9)10-4-2-6-7-3-5-11-6/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLMUVRPIVKRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245520-16-4 | |

| Record name | 2-(1,3-thiazol-2-yl)ethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,3 Thiazol 2 Yl Ethyl Methanesulfonate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(1,3-thiazol-2-yl)ethyl methanesulfonate (B1217627) identifies the primary disconnection point at the sulfonate ester linkage. This bond is readily formed through the reaction of an alcohol with a sulfonyl chloride. This disconnection simplifies the target molecule into two key precursors: the alcohol moiety, 2-(1,3-thiazol-2-yl)ethanol , and a source for the methanesulfonyl group, typically methanesulfonyl chloride .

Further disconnection of the 2-(1,3-thiazol-2-yl)ethanol intermediate suggests several synthetic strategies. A common and powerful approach in thiazole (B1198619) chemistry involves the formation of a carbon-carbon bond at the C2 position of a pre-formed thiazole ring. This leads to precursors such as 2-halothiazole (e.g., 2-bromothiazole) and a two-carbon synthon that can introduce the hydroxyethyl (B10761427) group, such as ethylene (B1197577) oxide . An alternative strategy involves building the thiazole ring with the side chain, or a precursor to it, already attached. For instance, the reduction of a 2-(1,3-thiazol-2-yl)acetic acid or its corresponding nitrile derivative provides another viable route to the key alcohol intermediate.

The primary synthetic challenge, therefore, lies in the efficient preparation of the 2-(1,3-thiazol-2-yl)ethanol moiety, which serves as the cornerstone for the final mesylation step.

Preparation of the 2-(1,3-Thiazol-2-yl)ethanol Moiety

The synthesis of 2-(1,3-thiazol-2-yl)ethanol is a critical phase that can be accomplished through various synthetic routes. These methods primarily focus on either the de novo construction of the substituted thiazole ring or the functionalization of a pre-existing thiazole core.

The fundamental method for constructing the 1,3-thiazole ring is the Hantzsch thiazole synthesis. bepls.com This classical condensation reaction typically involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. The versatility of this method allows for the preparation of a wide array of substituted thiazoles by varying the substituents on both the thioamide and the carbonyl component. researchgate.netnih.govnih.gov For instance, the reaction of an α-haloketone with thiourea (B124793) is a common pathway to 2-aminothiazole (B372263) derivatives. ijper.org While direct synthesis of 2-(1,3-thiazol-2-yl)ethanol via a Hantzsch approach is conceivable, it would necessitate specialized and less common starting materials. Consequently, multi-step approaches starting from simpler, commercially available thiazoles are often more practical.

Attaching the 2-hydroxyethyl side chain to the thiazole nucleus is a key transformation. Two principal strategies have proven effective for this purpose: functionalization via an organometallic intermediate and the reduction of a two-carbon functional group.

Route A: Functionalization via 2-Lithiothiazole

A robust method for introducing substituents at the C2 position of the thiazole ring involves the use of a 2-lithiothiazole intermediate. This approach begins with a readily available starting material like 2-aminothiazole, which is converted to 2-bromothiazole (B21250). The subsequent steps are outlined below:

Preparation of 2-Bromothiazole: 2-Aminothiazole can be converted to 2-bromothiazole through a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by reaction with a bromide source, such as a copper(I) bromide solution. google.com

Formation of 2-Lithiothiazole: 2-Bromothiazole undergoes a halogen-metal exchange reaction when treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). google.com This generates the highly reactive 2-lithiothiazole in situ.

Reaction with Ethylene Oxide: The nucleophilic 2-lithiothiazole readily attacks the electrophilic carbon of ethylene oxide in a ring-opening reaction. This step effectively adds the desired -CH₂CH₂O⁻ fragment to the thiazole ring. A subsequent aqueous workup protonates the resulting alkoxide to furnish the final product, 2-(1,3-thiazol-2-yl)ethanol.

Route B: Reduction of Acetic Acid or Acetonitrile Precursors

An alternative pathway involves the synthesis of a thiazole derivative already possessing a two-carbon chain at the C2 position, which can then be converted to the primary alcohol.

Synthesis of 2-(1,3-Thiazol-2-yl)acetonitrile: This intermediate can be prepared through various methods, including the reaction of 2-halothiazole with a cyanide source.

Reduction to the Alcohol: The nitrile group of 2-(1,3-thiazol-2-yl)acetonitrile can be reduced to the corresponding amine and subsequently converted to the alcohol, or more directly, the related carboxylic acid, 2-(1,3-thiazol-2-yl)acetic acid, can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF or diethyl ether) are effective for the direct reduction of either the carboxylic acid or its ester derivative to the primary alcohol, 2-(1,3-thiazol-2-yl)ethanol.

This reduction approach provides a reliable alternative to the organometallic route, with the choice of method often depending on the availability of starting materials and reagent compatibility.

Mesylation of the Alcohol Functionality

The final step in the synthetic sequence is the conversion of the primary alcohol, 2-(1,3-thiazol-2-yl)ethanol, into its methanesulfonate ester. This is a standard transformation in organic synthesis, achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a suitable base.

The mesylation reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

| Parameter | Typical Condition |

|---|---|

| Alcohol Substrate | 2-(1,3-Thiazol-2-yl)ethanol |

| Mesylating Agent | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine (B128534) (Et₃N) or Pyridine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Stoichiometry | Slight excess of MsCl and base (e.g., 1.1-1.5 equivalents each) |

The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride. The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from causing unwanted side reactions.

To maximize the yield and ensure the high purity of 2-(1,3-thiazol-2-yl)ethyl methanesulfonate, several factors in the mesylation step can be optimized:

Temperature Control: The reaction is often initiated at 0 °C by adding the methanesulfonyl chloride dropwise to a solution of the alcohol and base. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts. After the addition is complete, the reaction may be allowed to warm to room temperature to ensure completion.

Order of Addition: Adding the sulfonyl chloride to the mixture of the alcohol and base is the preferred order of addition. This ensures that the generated HCl is immediately neutralized.

Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup. It is washed with dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary to remove any residual impurities.

By carefully controlling these parameters, this compound can be synthesized in high yield and purity from its corresponding alcohol precursor.

Chemical Reactivity and Derivatization Pathways of 2 1,3 Thiazol 2 Yl Ethyl Methanesulfonate

Nucleophilic Substitution Reactions (SN1/SN2 Framework)

Nucleophilic substitution reactions are a cornerstone of the reactivity of 2-(1,3-thiazol-2-yl)ethyl methanesulfonate (B1217627). The carbon atom alpha to the mesylate leaving group is electrophilic and susceptible to attack by a wide range of nucleophiles. Given that this is a primary alkyl methanesulfonate, these reactions are expected to proceed predominantly through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the mesylate group departs. The S(_N)2 mechanism is characterized by an inversion of stereochemistry if the alpha-carbon were chiral. S(_N)1 reactions, which involve a carbocation intermediate, are generally not favored for primary substrates like this.

Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate is expected to react with various carbon-based nucleophiles to afford elongated carbon chains attached to the thiazole (B1198619) moiety.

Key reactions with carbon nucleophiles include:

Cyanide Attack: Reaction with cyanide salts, such as sodium or potassium cyanide, would lead to the formation of 3-(1,3-thiazol-2-yl)propanenitrile. This reaction is a classic example of an S(_N)2 displacement and is a valuable method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Grignard Reagents: While Grignard reagents (R-MgX) are potent carbon nucleophiles, their high basicity can lead to competing elimination reactions. However, under carefully controlled conditions, they could potentially displace the mesylate group to form a new C-C bond.

Organocuprates: Gilman reagents (lithium dialkylcuprates, R(_2)CuLi) are softer nucleophiles than Grignard reagents and are generally more effective for S(_N)2 reactions with primary alkyl halides and sulfonates, with a lower propensity for elimination.

Enolates and Carbanions: Carbanions derived from malonic esters, acetoacetic esters, or other stabilized sources are excellent nucleophiles for S(_N)2 reactions. These reactions would allow for the introduction of more complex carbon frameworks onto the ethylthiazole scaffold.

| Nucleophile | Reagent Example | Predicted Product | Reaction Type |

| Cyanide | Sodium Cyanide (NaCN) | 3-(1,3-Thiazol-2-yl)propanenitrile | S(_N)2 |

| Grignard Reagent | Ethylmagnesium Bromide (CH(_3)CH(_2)MgBr) | 2-Butyl-1,3-thiazole | S(_N)2 (competes with E2) |

| Organocuprate | Lithium Diethylcuprate ((CH(_3)CH(_2))(_2)CuLi) | 2-Butyl-1,3-thiazole | S(_N)2 |

| Malonate Enolate | Diethyl Malonate + Sodium Ethoxide | Diethyl 2-(2-(1,3-thiazol-2-yl)ethyl)malonate | S(_N)2 |

Reactions with Nitrogen-Based Nucleophiles

The introduction of nitrogen-containing functional groups is crucial in the synthesis of many biologically active molecules. This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing thiazole derivatives.

Common reactions with nitrogen nucleophiles include:

Ammonia (B1221849): Reaction with ammonia is expected to yield 2-(1,3-thiazol-2-yl)ethanamine, the primary amine. This reaction typically requires elevated temperature and pressure.

Primary and Secondary Amines: Alkylation of primary and secondary amines with the substrate would lead to the corresponding secondary and tertiary amines, respectively. This is a standard method for N-alkylation.

Azides: Sodium azide (B81097) is an effective nucleophile that would react to form 2-(2-azidoethyl)-1,3-thiazole. The resulting azide can be readily reduced to a primary amine or used in cycloaddition reactions.

Phthalimide (B116566) (Gabriel Synthesis): The Gabriel synthesis, involving the reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis, provides a classic and efficient route to the primary amine, 2-(1,3-thiazol-2-yl)ethanamine, avoiding the overalkylation often seen with ammonia.

| Nucleophile | Reagent Example | Predicted Product | Reaction Type |

| Ammonia | Ammonia (NH(_3)) | 2-(1,3-Thiazol-2-yl)ethanamine | S(_N)2 |

| Primary Amine | Methylamine (CH(_3)NH(_2)) | N-Methyl-2-(1,3-thiazol-2-yl)ethanamine | S(_N)2 |

| Azide | Sodium Azide (NaN(_3)) | 2-(2-Azidoethyl)-1,3-thiazole | S(_N)2 |

| Phthalimide | Potassium Phthalimide | N-(2-(1,3-Thiazol-2-yl)ethyl)phthalimide | S(_N)2 |

Reactions with Oxygen-Based Nucleophiles

This compound can also react with various oxygen-based nucleophiles to form ethers and esters, which are important functional groups in organic chemistry.

Expected reactions with oxygen nucleophiles include:

Hydroxide (B78521): Reaction with a hydroxide source, such as sodium hydroxide, would lead to the formation of 2-(1,3-thiazol-2-yl)ethanol. However, under harsh basic conditions, elimination reactions may compete.

Alkoxides: Alkoxides, the conjugate bases of alcohols (e.g., sodium ethoxide), are excellent nucleophiles for the Williamson ether synthesis. Reaction with an alkoxide would yield the corresponding ether.

Carboxylates: Carboxylate salts can act as nucleophiles to displace the mesylate group, forming an ester. This provides a route to various ester derivatives of 2-(1,3-thiazol-2-yl)ethanol.

| Nucleophile | Reagent Example | Predicted Product | Reaction Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1,3-Thiazol-2-yl)ethanol | S(_N)2 |

| Alkoxide | Sodium Ethoxide (NaOCH(_2)CH(_3)) | 2-(2-Ethoxyethyl)-1,3-thiazole | S(_N)2 |

| Carboxylate | Sodium Acetate (B1210297) (NaOCOCH(_3)) | 2-(1,3-Thiazol-2-yl)ethyl acetate | S(_N)2 |

Reactions with Sulfur-Based Nucleophiles

Sulfur nucleophiles are generally soft and highly effective in S(_N)2 reactions. The reaction of this compound with sulfur-based nucleophiles is expected to proceed efficiently to form various sulfur-containing derivatives.

Key reactions with sulfur nucleophiles include:

Hydrosulfide (B80085): Reaction with sodium hydrosulfide (NaSH) would produce 2-(1,3-thiazol-2-yl)ethane-1-thiol, the corresponding thiol.

Thiolates: Thiolates (RS), the conjugate bases of thiols, are excellent nucleophiles and would react to form thioethers (sulfides).

Thiourea (B124793): Thiourea can be used to form a thiouronium salt intermediate, which upon hydrolysis yields the thiol. This is a common method for preparing thiols from alkyl halides and sulfonates.

| Nucleophile | Reagent Example | Predicted Product | Reaction Type |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 2-(1,3-Thiazol-2-yl)ethane-1-thiol | S(_N)2 |

| Thiolate | Sodium Ethanethiolate (NaSCH(_2)CH(_3)) | 2-(2-(Ethylthio)ethyl)-1,3-thiazole | S(_N)2 |

| Thiourea | Thiourea ((NH(_2))(_2)CS) | S-(2-(1,3-Thiazol-2-yl)ethyl)isothiouronium salt | S(_N)2 |

Elimination Reactions to Form Unsaturated Systems

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an unsaturated product. This reaction, proceeding through an E2 (bimolecular elimination) mechanism, would compete with the S(_N)2 pathway. The E2 reaction is a concerted process where the base removes a proton from the carbon beta to the leaving group, and the leaving group departs simultaneously, resulting in the formation of a double bond.

For this compound, the expected elimination product is 2-vinyl-1,3-thiazole. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), would favor the E2 pathway over nucleophilic substitution. The reaction requires an anti-periplanar arrangement of the beta-proton and the mesylate leaving group.

| Reagent | Predicted Product | Reaction Type |

| Potassium tert-butoxide (t-BuOK) | 2-Vinyl-1,3-thiazole | E2 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-Vinyl-1,3-thiazole | E2 |

Transformations Involving the Thiazole Heterocycle

The thiazole ring in this compound is an aromatic heterocycle and can undergo its own set of chemical transformations, although these are generally less facile than the reactions at the ethyl methanesulfonate side chain. The reactivity of the thiazole ring is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the sulfur atom.

Potential transformations of the thiazole ring include:

Electrophilic Aromatic Substitution: Thiazole is generally unreactive towards electrophilic aromatic substitution compared to benzene, due to the deactivating effect of the nitrogen atom. However, under forcing conditions, substitution can occur, typically at the C5 position, which is the most electron-rich carbon. Reactions such as nitration or halogenation would likely require harsh conditions.

N-Alkylation: The nitrogen atom of the thiazole ring is basic and can be alkylated to form a thiazolium salt. This would typically require a more reactive alkylating agent than the starting material itself, such as methyl iodide or dimethyl sulfate (B86663).

Deprotonation/Metallation: The proton at the C2 position of a thiazole ring can be abstracted by a strong base (such as n-butyllithium) to form a nucleophilic organolithium species. In the case of this compound, this is unlikely as the strong base would preferentially induce elimination of the mesylate group. However, in derivatives where the side chain is not susceptible to elimination, this can be a useful synthetic strategy.

| Transformation | Reagent Example | Predicted Product |

| Electrophilic Nitration | Nitric Acid/Sulfuric Acid | 2-(2-(Methylsulfonyloxy)ethyl)-5-nitro-1,3-thiazole |

| N-Alkylation | Methyl Iodide (CH(_3)I) | 3-Methyl-2-(2-(methylsulfonyloxy)ethyl)-1,3-thiazolium iodide |

Functionalization of the Thiazole Ring via Electrophilic or Organometallic Processes

The thiazole ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards electrophiles and organometallic reagents.

Electrophilic Aromatic Substitution:

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than more electron-rich five-membered heterocycles like pyrrole (B145914) or furan. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms deactivates the ring. However, theoretical studies and experimental evidence on related thiazole derivatives suggest that if substitution occurs, the C5 position is the most favored site for electrophilic attack. researchgate.net The 2-ethyl methanesulfonate substituent is not expected to strongly influence the regioselectivity of this process.

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Halogenation | Br2, FeBr3 or NBS | 2-(5-Bromo-1,3-thiazol-2-yl)ethyl methanesulfonate |

| Nitration | HNO3, H2SO4 | 2-(5-Nitro-1,3-thiazol-2-yl)ethyl methanesulfonate |

| Sulfonation | SO3, H2SO4 | 2-(2-(Ethyl methanesulfonate)-1,3-thiazol-5-yl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(5-Acyl-1,3-thiazol-2-yl)ethyl methanesulfonate |

Organometallic Processes:

A more common and versatile method for functionalizing the thiazole ring involves organometallic intermediates. This pathway typically proceeds via deprotonation (metalation) of one of the ring's C-H bonds, followed by quenching with an electrophile. The acidity of the protons on the thiazole ring generally follows the order C2 > C5 > C4. Since the C2 position in this compound is already substituted, the C5 proton is the most acidic and thus the most likely site for deprotonation by a strong organometallic base, such as n-butyllithium (n-BuLi). The resulting thiazol-5-yl lithium species is a potent nucleophile that can react with a wide array of electrophiles.

| Electrophile | Reagent Example | Resulting Functional Group at C5 | Potential Product Name |

|---|---|---|---|

| Alkyl halide | CH3I | -CH3 | 2-(5-Methyl-1,3-thiazol-2-yl)ethyl methanesulfonate |

| Aldehyde/Ketone | (CH3)2CO | -C(OH)(CH3)2 | 2-(5-(2-Hydroxypropan-2-yl)-1,3-thiazol-2-yl)ethyl methanesulfonate |

| Carbon dioxide | CO2 (solid) | -COOH | 2-(2-(Ethyl methanesulfonate)-1,3-thiazole-5-carboxylic acid) |

| Silyl halide | (CH3)3SiCl | -Si(CH3)3 | 2-(5-(Trimethylsilyl)-1,3-thiazol-2-yl)ethyl methanesulfonate |

Modifications at the Thiazole Nitrogen Atom

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and is nucleophilic. It can react with electrophiles, most commonly alkylating agents, to form a quaternary thiazolium salt. This reaction, known as quaternization, alters the electronic properties of the ring, making the remaining ring protons (C2, C4, C5) more acidic and susceptible to deprotonation.

| Alkylating Agent | Potential Product |

|---|---|

| Methyl iodide (CH3I) | 2-(2-(Methanesulfonyloxy)ethyl)-3-methyl-1,3-thiazol-3-ium iodide |

| Benzyl bromide (BnBr) | 3-Benzyl-2-(2-(methanesulfonyloxy)ethyl)-1,3-thiazol-3-ium bromide |

| Ethyl triflate (EtOTf) | 3-Ethyl-2-(2-(methanesulfonyloxy)ethyl)-1,3-thiazol-3-ium trifluoromethanesulfonate |

Chemoselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity. The primary competition in many reactions is between nucleophilic attack at the ethyl side-chain (an SN2 reaction) and reaction at the thiazole ring.

The methanesulfonate group is an excellent leaving group, rendering the methylene (B1212753) carbon adjacent to it highly electrophilic and susceptible to SN2 displacement by a wide range of nucleophiles. For most common nucleophiles (e.g., amines, alkoxides, cyanides), this pathway is expected to be dominant, leading to the displacement of the mesylate and the formation of a new bond at the ethyl side-chain.

Conversely, reactions intended to modify the thiazole ring require specific reagent choices to avoid the competing SN2 reaction.

For C5-metalation , strong, non-nucleophilic, and often sterically hindered bases like n-butyllithium or lithium diisopropylamide (LDA) are used at low temperatures. These conditions favor proton abstraction over nucleophilic attack at the sterically accessible ethyl side-chain.

For N-alkylation , the reagent is an electrophile, which will preferentially react with the most nucleophilic site, the thiazole nitrogen, rather than the electrophilic side-chain.

The outcome of a reaction is therefore highly dependent on the nature of the reagent employed.

| Reagent Type | Example Reagent | Primary Reactive Site | Expected Major Product Type |

|---|---|---|---|

| Nucleophile | Sodium azide (NaN3) | Ethyl group (SN2) | 2-(2-Azidoethyl)-1,3-thiazole |

| Strong, non-nucleophilic base | n-Butyllithium (n-BuLi) | Thiazole C5-H | 5-Substituted thiazole derivative (after electrophilic quench) |

| Electrophile (Alkylating agent) | Methyl iodide (CH3I) | Thiazole N3 | N-alkylated thiazolium salt |

Strategic Applications of 2 1,3 Thiazol 2 Yl Ethyl Methanesulfonate As a Building Block

Synthesis of Complex Thiazole-Containing Scaffolds

The thiazole (B1198619) nucleus is a fundamental component in many pharmaceutical agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.goviaea.org 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate (B1217627) serves as a key reagent for the elaboration of more complex scaffolds that incorporate this valuable heterocyclic motif. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the thiazole-ethyl side chain to various nucleophiles, such as amines, thiols, and carbanions.

This reactivity is harnessed in the construction of intricate molecular frameworks where the thiazole unit is essential for biological function. For instance, in medicinal chemistry, the introduction of the 2-(thiazol-2-yl)ethyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis often involves the reaction of 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate with a multifunctional core structure, leading to the generation of a library of thiazole-containing compounds for biological screening.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Primary Amine (R-NH₂) | Secondary Amine | Pharmaceutical intermediates |

| Thiol (R-SH) | Thioether | Agrochemicals, Materials science |

| Malonic Ester Enolate | Alkylated Malonic Ester | Precursors for polyfunctionalized thiazoles |

Formation of High-Value Organic Compounds

The term "high-value organic compounds" encompasses a broad range of molecules, including pharmaceuticals, agrochemicals, and materials with specific functions. The incorporation of a thiazole ring can impart desirable properties to these molecules. The use of this compound as a building block provides a reliable method for introducing the 2-(thiazol-2-yl)ethyl substituent.

In the pharmaceutical industry, many approved drugs contain a thiazole ring. researchgate.net The synthesis of analogs of these drugs or new chemical entities often relies on the availability of versatile building blocks like this compound. For example, it can be used in the synthesis of novel enzyme inhibitors or receptor ligands where the thiazole moiety interacts with the biological target.

Research Findings on Thiazole Derivatives:

Anticancer Agents: Thiazole derivatives have been investigated as potent anticancer agents targeting various enzymes and cellular pathways.

Antimicrobial Agents: The thiazole scaffold is present in several antibiotics and antifungal agents. nih.gov

Enzyme Inhibitors: Thiazole-containing compounds have been designed as inhibitors for enzymes such as carbonic anhydrase. nih.gov

Bridging Structures in Advanced Molecular Architectures

The ethyl spacer between the thiazole ring and the methanesulfonate group in this compound allows it to act as a flexible linker or bridging unit in the construction of advanced molecular architectures. This is particularly relevant in the fields of supramolecular chemistry and materials science.

By reacting with difunctional or polyfunctional molecules, this compound can be used to create larger, well-defined structures such as macrocycles, polymers, or dendrimers. The thiazole units within these structures can introduce specific electronic or metal-coordinating properties. For example, the nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Table 2: Examples of Bridged Molecular Architectures

| Architecture Type | Synthetic Strategy | Potential Properties |

|---|---|---|

| Macrocycles | Reaction with a di-nucleophile | Host-guest chemistry, ion sensing |

| Linear Polymers | Polycondensation with a di-nucleophile | Conductive materials, functional polymers |

Role in Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. mdpi.comresearchgate.net The reactivity of this compound can be exploited to initiate or participate in such reaction sequences.

An initial nucleophilic substitution on the methanesulfonate group can be designed to trigger a subsequent intramolecular reaction. For example, if the nucleophile contains another reactive functional group, the initial alkylation can be followed by a cyclization step, leading to the rapid construction of complex heterocyclic systems. This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

While specific examples of cascade reactions involving this compound are not extensively documented in readily available literature, its structure lends itself to such synthetic designs. The development of novel cascade reactions is an active area of research in organic synthesis, and the application of versatile building blocks like this thiazole derivative holds significant potential.

Spectroscopic and Structural Elucidation of 2 1,3 Thiazol 2 Yl Ethyl Methanesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate (B1217627), a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques. However, specific experimental spectra for this compound are not publicly available.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

A ¹H NMR spectrum of 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate would be expected to show distinct signals for each unique proton environment. Based on the structure, one would anticipate signals corresponding to the protons on the thiazole (B1198619) ring, the two methylene (B1212753) groups of the ethyl chain, and the methyl group of the methanesulfonate moiety. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the thiazole ring would likely appear in the aromatic region, while the methylene group adjacent to the electronegative oxygen of the methanesulfonate would be shifted downfield compared to the methylene group adjacent to the thiazole ring.

Furthermore, the splitting pattern of these signals, governed by spin-spin coupling, would provide valuable information about the connectivity of the protons. For example, the two methylene groups would likely appear as triplets, as they are adjacent to each other. A detailed analysis of the coupling constants (J values) would confirm these assignments.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiazole H-4 | 7.0 - 8.0 | d | 3.0 - 4.0 |

| Thiazole H-5 | 7.0 - 8.0 | d | 3.0 - 4.0 |

| -CH₂- (next to thiazole) | 3.0 - 3.5 | t | 6.0 - 7.0 |

| -CH₂- (next to O) | 4.0 - 4.5 | t | 6.0 - 7.0 |

| -CH₃ (methanesulfonate) | 2.8 - 3.2 | s | N/A |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring would be in the aromatic region. The carbons of the ethyl chain would appear in the aliphatic region, with the carbon attached to the oxygen of the methanesulfonate being significantly downfield. The methyl carbon of the methanesulfonate group would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiazole C-2 | 160 - 170 |

| Thiazole C-4 | 115 - 125 |

| Thiazole C-5 | 140 - 150 |

| -CH₂- (next to thiazole) | 30 - 40 |

| -CH₂- (next to O) | 65 - 75 |

| -CH₃ (methanesulfonate) | 35 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the connectivity of the two methylene groups in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for establishing the connectivity between the thiazole ring, the ethyl chain, and the methanesulfonate group.

Without experimental 2D NMR data, the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra remains speculative.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement would allow for the determination of its elemental composition, confirming the molecular formula C₆H₉NO₃S₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique would be invaluable for elucidating the fragmentation pathways of this compound. Expected fragmentation patterns would likely involve the cleavage of the C-O bond of the ester, the loss of the methanesulfonyl group, and fragmentation of the thiazole ring. A detailed analysis of the MS/MS spectrum would provide strong evidence for the proposed structure.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound (Note: This table is predictive and not based on experimental data.)

| m/z | Possible Fragment |

| [M]+ | C₆H₉NO₃S₂ |

| [M - CH₃SO₂]⁺ | C₅H₆NS |

| [M - C₂H₄]⁺ | C₄H₅NO₃S₂ |

| [C₄H₄NS]⁺ | Thiazole-containing fragment |

| [CH₃SO₂]⁺ | Methanesulfonyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the analysis of this compound, the observed spectra would be an overlay of the vibrational modes originating from the thiazole ring, the ethyl linker, and the methanesulfonate group. The thiazole ring, being an aromatic heterocycle, exhibits a series of characteristic vibrations. Theoretical studies on the thiazole molecule have identified its fundamental vibrational frequencies, which serve as a basis for interpreting the spectra of its derivatives. researchgate.netnih.gov

Key Vibrational Modes:

Thiazole Ring Vibrations: The IR and Raman spectra of thiazole derivatives typically show bands corresponding to C-H stretching, C=N stretching, C=C stretching, and ring breathing modes. The exact positions of these bands can be influenced by the nature and position of substituents on the ring.

Methanesulfonate Group Vibrations: The methanesulfonate (mesylate) group is expected to show strong, characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1330 cm⁻¹ and 1175-1150 cm⁻¹, respectively. The S-O-C stretching vibrations are also observable.

Interactive Data Table: Expected IR and Raman Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Thiazole Ring | C-H Stretch | ~3100-3000 | ~3100-3000 |

| C=N Stretch | ~1600-1550 | ~1600-1550 | |

| Ring Breathing | Variable | Strong | |

| Methanesulfonate | S=O Asymmetric Stretch | ~1350-1330 (Strong) | Weak |

| S=O Symmetric Stretch | ~1175-1150 (Strong) | Moderate | |

| S-O-C Stretch | ~1000-960 | Variable | |

| Ethyl Linker | C-H Stretch | ~2980-2850 | ~2980-2850 |

| CH₂ Scissoring | ~1470-1450 | Variable |

Note: The exact positions and intensities of the peaks can vary depending on the molecular environment and the specific derivative.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

As of the current literature survey, the specific crystal structure of this compound has not been reported. However, the crystal structures of numerous thiazole derivatives have been elucidated, offering valuable insights into the potential solid-state conformation of the target molecule. nih.govnih.govresearchgate.netresearchgate.net

General Structural Features of Thiazole Derivatives:

Planarity: The thiazole ring itself is generally planar. The substituents attached to the ring can adopt various orientations relative to this plane.

Intermolecular Interactions: The crystal packing is often dominated by a network of intermolecular interactions, including hydrogen bonds (if suitable donors and acceptors are present), π-π stacking between thiazole rings, and van der Waals forces. nih.gov For example, in the crystal structure of ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, molecules are linked into chains by C—H⋯O hydrogen bonds and further organized into sheets by π–π stacking interactions. nih.gov

Interactive Data Table: Illustrative Bond Lengths and Angles from Thiazole Derivatives

| Bond/Angle | Typical Value (from related structures) | Reference Compound Type |

| C-S (in thiazole ring) | ~1.70 - 1.75 Å | Various substituted thiazoles |

| C=N (in thiazole ring) | ~1.30 - 1.35 Å | Various substituted thiazoles |

| S=O (in sulfonate) | ~1.42 - 1.45 Å | Methanesulfonate esters |

| S-O (in sulfonate) | ~1.58 - 1.62 Å | Methanesulfonate esters |

| Thiazole Ring Angles | ~108° - 117° | Various substituted thiazoles |

| O-S-O Angle | ~118° - 122° | Methanesulfonate esters |

Note: These values are illustrative and are based on data from various published crystal structures of related compounds. The actual values for this compound may differ.

The synthesis and structural elucidation of new thiazole derivatives is an active area of research, with many studies reporting the use of spectroscopic and crystallographic techniques to characterize the products. nih.govnih.gov

Computational and Theoretical Investigations of 2 1,3 Thiazol 2 Yl Ethyl Methanesulfonate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the three-dimensional structure and conformational preferences of a molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate (B1217627), DFT calculations, often using a basis set such as B3LYP/6-31G*, would be employed to find the most stable geometric arrangement of its atoms—the state of minimum energy. This process, known as geometry optimization, would yield precise data on bond lengths, bond angles, and dihedral angles. While specific values for the target compound are not available, a hypothetical optimized structure would provide the foundational data for all other computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(1,3-Thiazol-2-yl)ethyl Methanesulfonate (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-S (Thiazole) | ~1.7 Å |

| Bond Length | C=N (Thiazole) | ~1.3 Å |

| Bond Angle | C-S-C (Thiazole) | ~90° |

| Dihedral Angle | C(thiazole)-C-C-O | Variable (see Conformational Landscape) |

Conformational Landscape and Energy Minima

The flexibility of the ethyl methanesulfonate side chain allows the molecule to adopt various spatial arrangements, or conformations. A conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This exploration of the potential energy surface would identify the most stable, low-energy conformers (energy minima) and the energy barriers between them. The results would indicate the preferred three-dimensional shape of the molecule under standard conditions, which is crucial for understanding its interactions with other molecules.

Electronic Properties Analysis

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, these calculations would help predict how and where it might react with other chemical species.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. By calculating the electrostatic potential at the surface of the molecule, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms and positive potential (blue) around the hydrogen atoms. This information is vital for predicting non-covalent interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Leaving Group Characteristics

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and electron delocalization. A key application for this compound would be to analyze the characteristics of the methanesulfonate (mesylate) group, which is known to be a good leaving group in nucleophilic substitution reactions. NBO analysis would quantify the charge on the mesylate group and the nature of the carbon-oxygen bond connecting it to the ethyl chain. This would provide a theoretical basis for its effectiveness as a leaving group, a critical aspect of its chemical reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available studies that have performed vibrational frequency calculations for this compound. Consequently, data tables correlating calculated frequencies with experimental spectroscopic (e.g., Infrared or Raman) data for this compound could not be generated.

Computational Mechanistic Studies of Key Reactions

A search for computational mechanistic studies detailing the reaction pathways, transition states, and energy profiles for reactions involving this compound yielded no results. Such studies are crucial for understanding the reactivity and potential applications of a compound, but this information is not present in the current body of scientific literature found.

Due to the absence of research data on the specified topics for this compound, the subsequent sections of the requested article cannot be developed.

Future Prospects and Emerging Research Areas

Development of Asymmetric Synthesis Approaches

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate (B1217627), the development of asymmetric synthetic routes to access enantiomerically pure forms could unlock new biological activities and material properties. Current research in the broader field of heterocyclic chemistry points towards several promising strategies.

One potential avenue is the use of chiral catalysts . Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. Chiral phosphines, for instance, have been successfully employed in the highly enantioselective γ-addition reactions of 5H-thiazol-4-ones to generate tertiary thioethers and alcohols. rsc.org This methodology could potentially be adapted for the asymmetric synthesis of precursors to 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate, introducing a chiral center with high stereocontrol. Similarly, the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts to produce enantioenriched sulfinate esters showcases a pathway that could be explored for chiral sulfonate derivatives. nih.govresearchgate.netwixsite.comnih.gov

Biocatalysis represents another frontier. The use of enzymes, such as ketoreductases and transaminases, offers a green and highly selective method for producing chiral alcohols and amines, which are often precursors to more complex molecules. nih.govresearchgate.net The enzymatic asymmetric reduction of a corresponding ketone precursor could yield a chiral alcohol, which can then be subjected to methanesulfonylation. This approach not only ensures high enantioselectivity but also aligns with the growing demand for sustainable chemical manufacturing. mdpi.com The successful asymmetric total synthesis of (-)-mycothiazole, a natural product containing a thiazole (B1198619) ring, utilized a Nagao acetate (B1210297) aldol (B89426) reaction to construct a chiral secondary alcohol, demonstrating the feasibility of creating specific stereocenters in thiazole-containing molecules. nih.govresearchgate.net

| Approach | Potential Advantage | Relevant Precedent |

| Organocatalysis | High enantioselectivity, broad substrate scope, metal-free. | Asymmetric synthesis of chiral thioethers and sulfinate esters. rsc.orgnih.govresearchgate.netwixsite.comnih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzymatic synthesis of chiral alcohols and amines. nih.govresearchgate.netmdpi.com |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Asymmetric total synthesis of complex natural products like (-)-mycothiazole. nih.govresearchgate.net |

Integration into Flow Chemistry Methodologies

Continuous flow chemistry is revolutionizing the synthesis of organic compounds, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. sci-hub.senih.govuc.pt The integration of the synthesis of this compound into flow methodologies is a promising area of future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. durham.ac.uk For the synthesis of thiazole derivatives, flow processes have already been successfully implemented. For example, a scalable method for the preparation of 4,5-disubstituted thiazoles using a modular flow microreactor has been demonstrated. cam.ac.uk Furthermore, multi-step continuous flow synthesis has been used to produce complex molecules like 2-(1H-indol-3-yl)thiazole derivatives and condensed benzothiazoles in high yields with short reaction times. nih.govresearchgate.net

A key advantage of flow synthesis is the ability to handle hazardous reagents and intermediates safely. nih.gov The in-line quenching of by-products can also simplify purification processes. Given that the synthesis of this compound involves reagents that may be hazardous on a large scale, a continuous flow process could offer significant safety and operational benefits. The telescoping of multiple reaction steps without the isolation of intermediates, a common feature in flow synthesis, could further streamline the production of this compound. researchgate.net

Exploration of Novel Catalytic Transformations

The thiazole ring is a versatile scaffold that can participate in a wide range of catalytic transformations, enabling the synthesis of diverse derivatives. nih.gov Future research will likely focus on exploring novel catalytic reactions for this compound to expand its chemical space and potential applications.

Cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations, are powerful tools for functionalizing heterocyclic compounds. researchgate.net These methods could be applied to the thiazole ring of the target compound to introduce various substituents, leading to new molecules with tailored electronic and photophysical properties for materials science applications.

Furthermore, the methanesulfonate group is an excellent leaving group, making the compound a valuable intermediate for nucleophilic substitution reactions. Catalytic methods could be developed to facilitate these substitutions with a wide range of nucleophiles, providing access to a library of new 2-(1,3-thiazol-2-yl)ethyl derivatives. The development of novel catalysts for these transformations will be crucial for achieving high efficiency and selectivity.

Investigation of Materials Science Applications

Thiazole-based organic semiconductors have garnered significant interest for their applications in organic electronics. researchgate.netresearchgate.net The electron-deficient nature of the thiazole ring makes it a valuable building block for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The rigid and planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), promotes efficient intermolecular π–π overlap, which is crucial for charge transport in organic semiconductors. rsc.org Thiazole-based polymers have demonstrated high charge carrier mobilities and excellent environmental stability. acs.org The incorporation of this compound into polymeric structures could lead to new semiconducting materials with desirable properties. For instance, thiazolothiazole-based polymers have been synthesized and applied in polymer solar cells. researchgate.net

Moreover, thiazole-containing coordination polymers and metal-organic frameworks (MOFs) are being explored for luminescent applications. mdpi.com The thiazole moiety can act as a ligand to coordinate with metal ions, leading to materials with interesting photophysical properties. The functionalization of this compound could yield ligands for the construction of novel MOFs with potential applications in sensing, catalysis, and light-emitting devices. Recent research has also demonstrated the potential of thiazolothiazole-linked porous organic polymers for solid-state emission. rsc.org Derivatives of thiazolo[5,4-d]thiazole have also been investigated as hole-selective layers to enhance the efficiency of perovskite solar cells. acs.org

| Application Area | Key Properties of Thiazole Moiety | Potential Role of this compound |

| Organic Field-Effect Transistors (OFETs) | Electron-accepting nature, planarity. | Building block for semiconducting polymers. acs.orgrsc.org |

| Organic Photovoltaics (OPVs) | Tunable electronic properties, good charge transport. | Component in donor-acceptor copolymers. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge injection/transport. | Precursor for emissive materials. |

| Coordination Polymers/MOFs | Coordinating nitrogen and sulfur atoms. | Ligand for luminescent and functional materials. mdpi.com |

| Perovskite Solar Cells | Hole-transporting capabilities. | Component of hole-selective layers. acs.org |

Sustainability Aspects in Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic methodologies, and the future development of this compound will undoubtedly be influenced by this trend. nih.govresearchgate.net Research is actively exploring more environmentally benign approaches to the synthesis of thiazole derivatives. bepls.com

The use of green solvents , such as water or bio-based solvents, and the development of catalyst-free or recyclable catalyst systems are key areas of focus. bepls.com For example, the synthesis of 2-aminothiazoles has been achieved in PEG-400, a green solvent, without the need for a catalyst. bepls.com The use of biocatalysts, as mentioned in the context of asymmetric synthesis, also represents a highly sustainable approach. mdpi.comnih.gov

Energy-efficient synthesis methods, such as microwave-assisted and ultrasonic-mediated reactions, are also being explored for the synthesis of thiazoles. bepls.com These techniques can significantly reduce reaction times and energy consumption. The development of one-pot, multi-component reactions further enhances the sustainability of thiazole synthesis by minimizing waste and improving atom economy. bepls.com

In terms of applications, the use of this compound in organic electronics contributes to the development of energy-efficient lighting and renewable energy technologies, such as OLEDs and solar cells, which aligns with broader sustainability goals.

Q & A

Q. What are the recommended methods for synthesizing 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate with high purity?

Synthesis typically involves nucleophilic substitution reactions. For example, thiazole derivatives can react with methanesulfonyl chloride in anhydrous conditions. Key steps include:

- Reagent selection : Use dry solvents (e.g., dichloromethane) to avoid hydrolysis of the mesyl group .

- Temperature control : Maintain 0–5°C during methanesulfonylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve ≥97% purity .

Q. How can structural characterization of this compound be performed effectively?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, especially for resolving thiazole ring conformation and sulfonate group geometry .

- NMR spectroscopy : Assign peaks using - and -NMR, focusing on the thiazole proton (δ 7.5–8.5 ppm) and methanesulfonate methyl group (δ 3.0–3.2 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~246 Da) .

Q. What analytical techniques are suitable for assessing purity?

- HPLC : Use a C18 column with a water/acetonitrile mobile phase (UV detection at 254 nm) .

- TLC : Monitor reactions using silica plates (chloroform:methanol, 7:3) with iodine visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Contradictions (e.g., bond-length variations in the thiazole ring) may arise from disorder or twinning. Strategies include:

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitutions?

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to assess reaction rates .

- Kinetic studies : Use -NMR to monitor methanesulfonate group displacement by nucleophiles (e.g., amines, thiols) .

- Computational modeling : Apply DFT (e.g., Gaussian 16) to predict transition states and regioselectivity .

Q. How can researchers mitigate challenges in biological activity screening caused by the compound’s instability?

- Stability assays : Perform pH-dependent degradation studies (e.g., in PBS buffer at 37°C) with LC-MS monitoring .

- Derivatization : Stabilize the methanesulfonate group via prodrug strategies (e.g., esterification) .

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?

- Analog synthesis : Modify the thiazole ring (e.g., 4-methyl or 5-nitro substitutions) and compare bioactivity .

- Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or bacterial enzymes) .

Methodological Challenges & Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Re-examine tautomerism : Thiazole derivatives may exhibit keto-enol tautomerism, altering NMR/IR profiles .

- Dynamic effects : Use temperature-dependent NMR to identify conformational flexibility in the ethyl sulfonate chain .

Q. What protocols ensure safe handling given the compound’s mutagenic potential?

- Exposure controls : Use fume hoods, PPE (nitrile gloves, lab coats), and closed-system reactors .

- Waste disposal : Neutralize methanesulfonate residues with 10% sodium bicarbonate before disposal .

Q. How can researchers design degradation studies to identify toxic byproducts?

- Forced degradation : Expose the compound to heat (80°C), UV light, or oxidizing agents (HO) .

- Metabolite profiling : Use HepG2 cell lysates or liver microsomes to simulate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.